A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2,5-Bis(allyloxy)terephthalaldehyde
A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2,5-Bis(allyloxy)terephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-bis(allyloxy)terephthalaldehyde. As a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, detailing the experimental choices and validation inherent in the presented protocols. This guide is designed to be an authoritative resource for researchers engaged in the synthesis, characterization, and application of this versatile aromatic aldehyde.
Introduction
2,5-Bis(allyloxy)terephthalaldehyde is a symmetrically substituted aromatic dialdehyde that serves as a valuable building block in the synthesis of polymers, covalent organic frameworks (COFs), and other advanced materials.[1][2] Its structure, featuring two reactive aldehyde groups and two allyloxy functionalities on a central benzene ring, allows for a variety of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective use in these applications, with NMR spectroscopy being the primary analytical technique for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 2,5-bis(allyloxy)terephthalaldehyde, based on data from closely related structural analogs.[3]
Synthesis and Sample Preparation
The synthesis of 2,5-bis(allyloxy)terephthalaldehyde can be achieved through the allylation of a suitable 2,5-dihydroxyterephthalaldehyde precursor. A plausible synthetic route, adapted from the synthesis of related compounds, is outlined below.[3]
Synthetic Workflow
Caption: Plausible synthetic route to 2,5-bis(allyloxy)terephthalaldehyde.
Experimental Protocol: NMR Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.
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Sample Weighing: Accurately weigh approximately 5-10 mg of 2,5-bis(allyloxy)terephthalaldehyde.
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Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for similar compounds.[3][4] The choice of solvent can slightly alter chemical shifts.[5][6]
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
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Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used. Modern spectrometers can also reference the residual solvent peak.[5]
¹H and ¹³C NMR Spectral Analysis
The following sections detail the expected ¹H and ¹³C NMR spectral data for 2,5-bis(allyloxy)terephthalaldehyde. The assignments are based on the analysis of structurally similar compounds, specifically diethyl 2,5-bis(allyloxy)terephthalate and 2,5-bis(allyloxy)terephthalic acid.[3]
Molecular Structure and Atom Numbering
Caption: Molecular structure of 2,5-bis(allyloxy)terephthalaldehyde.
¹H NMR Spectral Data
The ¹H NMR spectrum of 2,5-bis(allyloxy)terephthalaldehyde is expected to show distinct signals for the aldehyde, aromatic, and allyloxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 2H | Aldehyde protons (-CHO) |
| ~7.4 | Singlet | 2H | Aromatic protons (Ar-H) |
| ~6.0 | Multiplet | 2H | Olefinic proton (-O-CH₂-CH =CH₂) |
| ~5.5 | Doublet of doublets | 2H | Terminal olefinic proton (-CH=CH ₂) |
| ~5.3 | Doublet of doublets | 2H | Terminal olefinic proton (-CH=CH ₂) |
| ~4.6 | Doublet | 4H | Methylene protons (-O-CH ₂-CH=CH₂) |
Rationale for Assignments:
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Aldehyde Protons (~10.1 ppm): The protons of the aldehyde groups are highly deshielded and appear as a characteristic singlet far downfield.
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Aromatic Protons (~7.4 ppm): Due to the symmetrical nature of the molecule, the two aromatic protons are chemically equivalent and will appear as a singlet. The chemical shift is influenced by the electron-withdrawing aldehyde groups and the electron-donating allyloxy groups. For comparison, the aromatic protons in diethyl 2,5-bis(allyloxy)terephthalate appear at 7.39 ppm in CDCl₃.[3]
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Allyloxy Protons (~4.6-6.0 ppm): The allyloxy group gives rise to a characteristic set of signals:
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A multiplet around 6.0 ppm for the internal olefinic proton, coupled to both the methylene and terminal olefinic protons.
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Two distinct signals for the terminal, diastereotopic olefinic protons around 5.3-5.5 ppm, appearing as doublets of doublets.
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A doublet around 4.6 ppm for the methylene protons adjacent to the oxygen atom, coupled to the internal olefinic proton.
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¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbon (C HO) |
| ~151 | Aromatic carbon attached to oxygen (Ar-C -O) |
| ~132 | Olefinic carbon (-O-CH₂-C H=CH₂) |
| ~128 | Quaternary aromatic carbon (Ar-C -CHO) |
| ~118 | Aromatic carbon (Ar-C H) |
| ~117 | Terminal olefinic carbon (-CH=C H₂) |
| ~70 | Methylene carbon (-O-C H₂-CH=CH₂) |
Rationale for Assignments:
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Aldehyde Carbon (~190 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very high chemical shift.
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Aromatic Carbons (~118-151 ppm): The aromatic ring will show four distinct signals due to symmetry. The carbon attached to the electron-donating oxygen of the allyloxy group will be the most shielded among the substituted aromatic carbons, while the quaternary carbon adjacent to the aldehyde group will be further downfield. The protonated aromatic carbon will be the most shielded of the aromatic signals.
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Allyloxy Carbons (~70-132 ppm): The three carbon atoms of the allyl group will be clearly distinguishable. The methylene carbon attached to the oxygen will appear around 70 ppm. The internal and terminal olefinic carbons will be found in the typical alkene region of the spectrum. In diethyl 2,5-bis(allyloxy)terephthalate, these carbons appear at 70.60, 132.77, and 117.58 ppm in CDCl₃.[3]
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,5-bis(allyloxy)terephthalaldehyde. The provided chemical shifts, multiplicities, and assignments, extrapolated from closely related compounds, offer a robust reference for researchers working with this molecule. Adherence to the outlined experimental protocols for sample preparation and data acquisition will ensure the collection of high-quality spectral data, enabling confident structural verification and purity assessment.
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